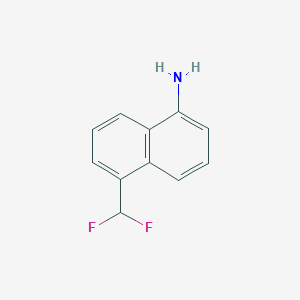

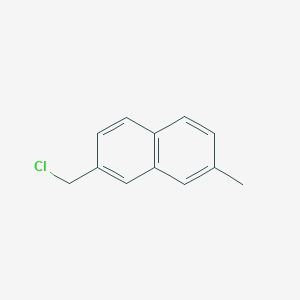

6-Chloro-1-methylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1-methylindoline-2,3-dione is a halogenated derivative of isatin, a compound known for its diverse biological activities. The molecular formula of this compound is C9H6ClNO2, and it is characterized by a planar structure with minimal deviation from the mean plane of the indoline ring .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

6-Chlor-1-methylindolin-2,3-dion kann durch Reaktion von 6-Chlorisatin mit Iodmethan in Gegenwart von Kaliumcarbonat und Tetrabutylammoniumbromid in Dimethylformamid synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 6-Chlor-1-methylindolin-2,3-dion nicht weit verbreitet sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie bei Laborpräparationen, mit Optimierungen für die Produktion im großen Maßstab. Dies kann die Verwendung von Durchflussreaktoren und effizienteren Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Chlor-1-methylindolin-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxindolderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Indolinderivate umwandeln.

Substitution: Halogensubstitutionsreaktionen können andere funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsreaktionen beinhalten typischerweise Reagenzien wie Chlor oder Brom in Gegenwart eines Katalysators.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Indolin- und Oxindolderivate, die signifikante biologische und chemische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

6-Chlor-1-methylindolin-2,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Indolderivate verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.

Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum bei verschiedenen Erkrankungen zu untersuchen.

Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-1-methylindolin-2,3-dion beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen und so deren Funktion beeinflussen. Spezifische Pfade und Zielstrukturen werden noch untersucht, aber seine strukturelle Ähnlichkeit mit anderen biologisch aktiven Indolderivaten legt potenzielle Wechselwirkungen mit Enzymen und Rezeptoren nahe, die an zellulären Prozessen beteiligt sind .

Wirkmechanismus

The mechanism of action of 6-Chloro-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its structural similarity to other biologically active indole derivatives suggests potential interactions with enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isatin: Die Stammverbindung von 6-Chlor-1-methylindolin-2,3-dion, bekannt für ihre breite Palette an biologischen Aktivitäten.

1-Methylisatin: Ein weiteres Derivat mit ähnlichen strukturellen Merkmalen und biologischen Eigenschaften.

6-Chlorisatin: Ein Vorläufer bei der Synthese von 6-Chlor-1-methylindolin-2,3-dion, ebenfalls auf seine biologischen Aktivitäten untersucht.

Einzigartigkeit

6-Chlor-1-methylindolin-2,3-dion ist aufgrund seines spezifischen Halogenierungs- und Methylierungsmusters einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein des Chloratoms und der Methylgruppe kann seine Wechselwirkungen mit biologischen Zielstrukturen verstärken, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

CAS-Nummer |

122750-25-8 |

|---|---|

Molekularformel |

C9H6ClNO2 |

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

6-chloro-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |

InChI-Schlüssel |

WTAJYWAYWPRDDF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=O)C1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)

![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)